Cas no 1135797-65-7 ((4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid)

(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid is a chiral thiazoline derivative characterized by its stereospecific (4S) configuration and carboxylic acid functionality. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of bioactive molecules and chiral ligands. Its rigid thiazoline scaffold enhances stereochemical control in reactions, while the carboxylic acid group allows for further functionalization. The phenyl substituent at the 2-position contributes to its stability and potential π-π interactions in molecular recognition. This product is suited for applications requiring high enantiopurity, such as catalysis or medicinal chemistry, where precise stereochemistry is critical. Typical purity levels meet rigorous research standards.
(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid structure
1135797-65-7 structure
Product Name:(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid
CAS No:1135797-65-7
MF:C10H9NO2S
MW:207.248961210251
CID:2855363
PubChem ID:7410568
Update Time:2025-05-27

(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid
    • 4-Thiazolecarboxylic acid, 4,5-dihydro-2-phenyl-, (4S)-
    • 8809AH
    • BDBM50421222
    • Inchi: 1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m1/s1
    • InChI Key: HOZQYTNELGLJMC-MRVPVSSYSA-N
    • SMILES: S1C(C2C=CC=CC=2)=N[C@@H](C(=O)O)C1

Computed Properties

  • Exact Mass: 207.03539970g/mol
  • Monoisotopic Mass: 207.03539970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 75

(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid Pricemore >>

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Additional information on (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid

Research Brief on (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid (CAS: 1135797-65-7): Recent Advances and Applications

The compound (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid (CAS: 1135797-65-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a chiral building block in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological activities, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid as a key intermediate in the synthesis of novel cysteine protease inhibitors. The researchers utilized its chiral thiazoline scaffold to design compounds with high selectivity against cathepsin B, a protease implicated in cancer metastasis and inflammatory diseases. The study reported IC50 values in the low micromolar range, suggesting its potential as a lead structure for further optimization.

In the realm of antimicrobial research, a team from the University of Cambridge (2024) incorporated this compound into the design of new antibacterial agents targeting Gram-positive pathogens. The thiazoline ring system was found to enhance membrane permeability while maintaining low cytotoxicity against mammalian cells. Molecular docking studies revealed favorable interactions with bacterial topoisomerase IV, providing a structural basis for its inhibitory activity against Staphylococcus aureus and drug-resistant strains.

The synthetic accessibility of (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid has been improved through recent methodological advances. A 2024 Organic Letters publication described an asymmetric catalytic route using chiral phosphoric acids, achieving >99% ee and 85% yield under mild conditions. This development addresses previous challenges in large-scale production and has facilitated its broader application in medicinal chemistry programs.

Emerging applications in neuroscience have also been reported, with researchers at Stanford University (2023) demonstrating its utility as a precursor for GABAA receptor modulators. The constrained conformation imposed by the thiazoline ring was shown to confer subtype selectivity, offering new possibilities for the treatment of anxiety disorders with reduced side effects compared to classical benzodiazepines.

As research continues, the unique pharmacophoric features of (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid position it as a versatile scaffold for drug discovery. Current challenges include optimizing its metabolic stability and exploring its potential in targeted drug delivery systems. Future directions may focus on structure-activity relationship studies to expand its therapeutic applications while maintaining favorable pharmacokinetic properties.

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